molecular formula C10H17N3 B13623417 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine

3-cyclohexyl-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13623417
M. Wt: 179.26 g/mol
InChI Key: ZXZNMBCUCVAVPE-UHFFFAOYSA-N
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Description

3-cyclohexyl-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization. For instance, the reaction of cyclohexyl methyl ketone with hydrazine hydrate can yield the desired pyrazole derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-4-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and nitro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-cyclohexyl-4-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a cyclohexyl and a methyl group in this compound provides a unique combination of steric and electronic effects, making it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-cyclohexyl-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H3,11,12,13)

InChI Key

ZXZNMBCUCVAVPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2CCCCC2

Origin of Product

United States

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